Vatinoxan is synthesized from commercially available precursors and falls under the category of small molecule drugs. Its primary therapeutic application is in veterinary medicine, where it serves as an adjunct to anesthetics and sedatives to reduce side effects associated with these agents.
The synthesis of vatinoxan involves several organic reactions, including nucleophilic substitutions and reductions. The process typically includes:
Vatinoxan hydrochloride has a complex molecular structure characterized by the following:
The compound appears as a solid powder and is soluble in dimethyl sulfoxide (DMSO).
Vatinoxan undergoes various metabolic reactions within the body:
The primary metabolites formed are generally less active than the parent compound, facilitating its excretion.
Vatinoxan functions primarily as an antagonist at peripheral alpha-2 adrenergic receptors. By blocking these receptors, it counteracts the sedative effects of agonists like medetomidine, leading to:
Vatinoxan is primarily used in veterinary medicine to enhance the safety and efficacy of sedation protocols. Its applications include:
Research continues into its potential uses across different veterinary applications, highlighting its significance in improving animal welfare during medical procedures.
Vatinoxan is classified as a peripherally selective competitive α₂-adrenoceptor antagonist. Its molecular design features a polar sulfonamide group that limits CNS penetration, confining its activity predominantly to peripheral tissues [8]. Key pharmacological characteristics include:
Table 1: Receptor Binding Profile of Vatinoxan Hydrochloride
Receptor | Affinity (Ki, nM) | Species | Functional Consequence |
---|---|---|---|
α₂-Adrenoceptor | 1–10 | Dog/Human | Peripheral vasodilation |
α₁-Adrenoceptor | >1,000 | Dog/Human | No significant interaction |
5-HT Receptors | >10,000 | Rat | Negligible activity |
β-Adrenoceptors | >10,000 | Rat | Negligible activity |
Vatinoxan’s pharmacokinetic profile complements its receptor specificity. After intravenous administration in dogs, it rapidly distributes to peripheral tissues but maintains plasma concentrations 50-fold higher than in the CNS at 20 minutes post-administration [8]. This spatial selectivity enables it to counteract medetomidine-induced hypertension and bradycardia without reversing sedation [4] [6].
Vatinoxan’s development originated from efforts to dissociate the central and peripheral effects of α₂-agonists. Key milestones include:
Table 2: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₇ClN₄O₄S |
Molecular Weight | 454.97 g/mol |
Water Solubility | Sparingly soluble |
Protein Binding | Not characterized |
Metabolism | Hepatic (minimal) |
The compound’s clinical adoption accelerated after studies demonstrated that a 50:1 vatinoxan:dexmedetomidine ratio optimally preserves hemodynamic stability in dogs [5]. No generic versions currently exist, though patent expirations may enable broader formulation development post-2030.
Vatinoxan distinguishes itself from classical α₂-antagonists through its peripherally restricted action:
Table 3: Functional Comparison with Other α₂-Antagonists
Agent | CNS Penetration | α₂:α₁ Selectivity | Cardiac Index Impact | Sedation Reversal |
---|---|---|---|---|
Vatinoxan | Minimal (0.02 ratio) | >100:1 | Increases 35–50% | Minimal |
Atipamezole | High | 50:1 | Increases 10–15% | Complete |
Yohimbine | High | 4:1 | Variable | Significant |
In canine studies, vatinoxan co-administration with medetomidine:
Table 4: Patent Timeline for Vatinoxan
Year | Event | Patent/Regulatory Reference |
---|---|---|
1990 | Initial synthesis as L-659,066 | EP 0392602B1 |
2018 | Zenalpha® veterinary formulation | US 2018/0129104A1 |
2022 | FDA approval for dogs | NADA 141-553 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7